molecular formula C10H12ClNO2 B3345913 6-Chloro-5-methylnicotinic acid isopropyl ester CAS No. 1122090-09-8

6-Chloro-5-methylnicotinic acid isopropyl ester

Cat. No. B3345913
CAS RN: 1122090-09-8
M. Wt: 213.66 g/mol
InChI Key: RLSTWMKSXAQQGU-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinic acid isopropyl ester is a chemical compound with the IUPAC name isopropyl 6-chloro-5-methylnicotinate . It has a molecular weight of 213.66 . The compound is typically stored at temperatures between 2-8°C . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-methylnicotinic acid isopropyl ester is 1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)9(11)12-5-8/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-5-methylnicotinic acid isopropyl ester is a solid at room temperature . It has a molecular weight of 213.66 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can also be used in protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Chemical Synthesis

“6-Chloro-5-methylnicotinic acid isopropyl ester” is a valuable building block in chemical synthesis . It’s often used in the preparation of other complex organic compounds .

Pharmacological Research

This compound has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It’s used in pharmacological research for studying central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

Toxicological Assessment

It’s also used in toxicological assessments . For instance, it has been compared to pharmaceutical grade (S)-nicotine in terms of chemical, pharmacological, and toxicological properties .

Disinfectants in Healthcare Settings

Although not directly mentioned in the search results, it’s worth noting that isopropyl esters, like “Isopropyl 6-chloro-5-methylnicotinate”, are often used as disinfectants in healthcare settings . They have been found to inhibit protein synthesis in Escherichia coli by direct effects on ribosomes and RNA polymerase .

Safety And Hazards

The safety information for 6-Chloro-5-methylnicotinic acid isopropyl ester includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

propan-2-yl 6-chloro-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-7(3)9(11)12-5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSTWMKSXAQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylnicotinic acid isopropyl ester

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-5-methyl-nicotinic acid (21.64 g, 126 mmol) in isopropanol (450 mL), trimethylsilyl chloride (160 mL) is added dropwise. Upon completion of the addition, the mixture is heated to 70° C. and stirring is continued for 18 h. The mixture is diluted with diethyl ether (500 mL) and washed with sat. aq. NaHCO3 solution (5×50 mL). The washings are extracted back with diethyl ether (100 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 6:1 to give 6-chloro-5-methyl-nicotinic acid isopropyl ester (6.09 g) as a colourless oil; LC-MS: tR=0.97 min, [M+1]+=214.03. 1H NMR (D6-DMSO): δ 1.34 (d, J=6.3 Hz, 6H), 2.41 (s, 3H), 5.11-5.22 (m, 1H), 8.27 (s, 1H), 8.73 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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